RebaudiosideE -

RebaudiosideE

Catalog Number: EVT-13266478
CAS Number:
Molecular Formula: C44H70O23
Molecular Weight: 967.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rebaudioside E is a steviol glycoside derived from the leaves of the plant Stevia rebaudiana. It is one of several glycosides that contribute to the sweet taste of stevia, which is commonly used as a natural sweetener. Rebaudioside E is notable for its high sweetness intensity and low caloric content, making it an attractive alternative to sugar in various food and beverage applications.

Source

Rebaudioside E is extracted from Stevia rebaudiana, a plant native to South America. The leaves of this plant contain various steviol glycosides, including rebaudioside A, B, C, D, and E, which are responsible for its sweetness. The extraction process typically involves water or alcohol-based methods to isolate these compounds from the leaf material.

Classification

Rebaudioside E falls under the category of natural sweeteners and is classified as a steviol glycoside. Its chemical structure consists of a steviol backbone with multiple glucose units attached, which contributes to its sweetness and stability under heat.

Synthesis Analysis

Methods

The synthesis of rebaudioside E can be achieved through various biotechnological methods, including enzymatic glycosylation. One efficient method involves using glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to acceptor molecules. For instance, engineered strains of Escherichia coli can be utilized to produce rebaudioside E by expressing specific glycosyltransferases that facilitate the glycosylation process.

Technical details include optimizing reaction conditions such as pH, temperature, and substrate concentration to maximize yield. For example, studies have shown that using a UDP-glucose regeneration system can enhance the efficiency of the enzymatic process by providing a continuous supply of activated glucose donors during synthesis .

Molecular Structure Analysis

Structure

The molecular formula for rebaudioside E is C23_{23}H38_{38}O13_{13}. It features a steviol core with multiple glucose units attached via glycosidic bonds. The specific arrangement and type of these bonds contribute to its unique sweetness profile.

Data

Chemical Reactions Analysis

Reactions

Rebaudioside E undergoes various chemical reactions typical for glycosides, including hydrolysis under acidic or enzymatic conditions. Such reactions can lead to the release of glucose units and the formation of steviol aglycone.

Technical details regarding these reactions involve monitoring conditions such as temperature and pH to control the extent of hydrolysis. For example, studies have demonstrated that adjusting pH levels can significantly influence the stability and reactivity of rebaudioside E in solution .

Mechanism of Action

Process

The sweetness mechanism of rebaudioside E involves its interaction with taste receptors on the tongue. Upon binding to these receptors, it triggers a signal transduction pathway that results in the perception of sweetness. This process is distinct from that of sucrose due to the unique structural features of steviol glycosides.

Data

Research indicates that rebaudioside E exhibits a sweetness intensity significantly higher than that of sucrose while contributing negligible calories. This makes it a suitable alternative for sugar in dietary applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water and alcohol
  • Melting Point: Typically ranges between 150-160 °C

Chemical Properties

  • Stability: Stable under acidic conditions but may degrade at high temperatures or prolonged exposure to light.
  • pH Range: Remains stable within a pH range of 3-7.

Relevant data suggests that rebaudioside E maintains its sweetening properties across various food matrices, making it versatile for use in beverages, desserts, and other food products .

Applications

Rebaudioside E has several scientific uses primarily in food technology as a natural sweetener. Its applications include:

  • Food Industry: Used as a sugar substitute in beverages, baked goods, and dairy products.
  • Health Products: Incorporated into low-calorie or sugar-free formulations for consumers seeking healthier alternatives.
  • Research: Studied for potential health benefits beyond sweetness, including antioxidant properties.

Properties

Product Name

RebaudiosideE

IUPAC Name

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

Molecular Formula

C44H70O23

Molecular Weight

967.0 g/mol

InChI

InChI=1S/C44H70O23/c1-17-11-43-9-5-22-41(2,7-4-8-42(22,3)40(59)66-38-34(30(55)26(51)20(14-47)62-38)64-36-32(57)28(53)24(49)18(12-45)60-36)23(43)6-10-44(17,16-43)67-39-35(31(56)27(52)21(15-48)63-39)65-37-33(58)29(54)25(50)19(13-46)61-37/h18-39,45-58H,1,4-16H2,2-3H3/t18-,19-,20-,21-,22?,23+,24-,25-,26-,27-,28+,29+,30+,31+,32-,33-,34-,35-,36+,37+,38+,39+,41-,42?,43?,44+/m1/s1

InChI Key

RLLCWNUIHGPAJY-WTIPIMMESA-N

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O

Isomeric SMILES

C[C@@]12CCCC(C1CCC34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)(C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O

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